molecular formula C16H13ClO3 B12749085 Methanone, (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)- CAS No. 123769-35-7

Methanone, (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-

Cat. No.: B12749085
CAS No.: 123769-35-7
M. Wt: 288.72 g/mol
InChI Key: GIMVFKAIWNRTJH-UHFFFAOYSA-N
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Description

Methanone, (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a methanone group attached to a 2-chlorophenyl and a 3,4-dihydro-2H-1,5-benzodioxepin-7-yl group, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzoyl chloride with 3,4-dihydro-2H-1,5-benzodioxepin-7-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methanone, (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

123769-35-7

Molecular Formula

C16H13ClO3

Molecular Weight

288.72 g/mol

IUPAC Name

(2-chlorophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone

InChI

InChI=1S/C16H13ClO3/c17-13-5-2-1-4-12(13)16(18)11-6-7-14-15(10-11)20-9-3-8-19-14/h1-2,4-7,10H,3,8-9H2

InChI Key

GIMVFKAIWNRTJH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3Cl)OC1

Origin of Product

United States

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